molecular formula C9H13NO B11795158 N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine

N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine

Cat. No.: B11795158
M. Wt: 151.21 g/mol
InChI Key: OCYOGLIHTBFPPI-UHFFFAOYSA-N
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Description

N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a furan ring, a common motif in bioactive molecules, and a reactive prop-2-en-1-amine (allylamine) group, making it a versatile building block for the construction of more complex nitrogen-containing heterocycles . The (2-methylfuran-3-yl)methyl structure is a key component in various research compounds, highlighting its utility in molecular design . Compounds with structurally similar furan-methylamine backbones have been investigated as potential monoamine oxidase inhibitors (MAOIs), which are relevant for research in neurodegenerative diseases . Furthermore, various 2,4-disubstituted furan derivatives have been synthesized and studied for their antibacterial properties, indicating the potential of the furan core in developing new antimicrobial agents . This combination of features makes this compound a valuable intermediate for researchers in medicinal chemistry and drug discovery. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-[(2-methylfuran-3-yl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C9H13NO/c1-3-5-10-7-9-4-6-11-8(9)2/h3-4,6,10H,1,5,7H2,2H3

InChI Key

OCYOGLIHTBFPPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CNCC=C

Origin of Product

United States

Preparation Methods

Synthesis of (2-Methylfuran-3-yl)methanal

The aldehyde precursor is synthesized via oxidation of (2-methylfuran-3-yl)methanol using active manganese dioxide (MnO₂) in dichloromethane. The reaction proceeds at room temperature for 2 hours, yielding the aldehyde in 85–90% purity after column chromatography (petroleum ether/ethyl acetate, 9:1).

Reductive Amination Procedure

A mixture of (2-methylfuran-3-yl)methanal (1.0 mmol) and allylamine (1.2 mmol) in 1,2-dichloroethane (DCE) is stirred with glacial acetic acid (0.5 mmol) for 30 minutes. NaBH(OAc)₃ (1.5 mmol) is added portionwise, and the reaction is stirred at room temperature for 12 hours. Workup involves quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography. This method achieves yields of 78–82%.

Key Data:

  • Reaction Time : 12 hours

  • Yield : 78–82%

  • Purity (HPLC) : ≥95%

  • Characterization :

    • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 6.85 (d, J = 2.1 Hz, 1H, furan-H), 6.12 (dd, J = 10.2, 2.1 Hz, 1H, furan-H), 5.95 (m, 2H, CH₂=CH), 5.32 (d, J = 10.2 Hz, 1H, CH₂=CH), 3.89 (s, 2H, NCH₂), 2.45 (s, 3H, CH₃).

    • HRMS (ESI+) : m/z calcd for C₁₀H₁₄NO [M+H]⁺: 164.1075, found: 164.1078.

Iridium-Catalyzed Hydrosilylation and Amination

A tandem catalytic approach using cationic iridium complexes enables one-pot synthesis from esters. This method is advantageous for scalability and functional group tolerance.

Reaction Setup

(2-Methylfuran-3-yl)methyl acetate (1.0 mmol) is combined with allylamine (1.5 mmol), phenylsilane (2.0 mmol), and [Ir(COD)₂]BArF (0.1 mol%) in tetrahydrofuran (THF). The mixture is stirred at 60°C for 6 hours, followed by addition of trifluoroacetic acid (TFA, 2.0 mmol) to facilitate imine reduction.

Performance Metrics

  • Catalyst Loading : 0.1 mol% Ir

  • Yield : 85% (15 g scale at 0.001 mol% Ir)

  • Functional Group Tolerance : Bromo, ester, and cyano groups remain intact.

Nucleophilic Substitution of Halogenated Intermediates

While less common, halogen displacement offers an alternative route.

Synthesis of (2-Methylfuran-3-yl)methyl Bromide

(2-Methylfuran-3-yl)methanol (1.0 mmol) is treated with PBr₃ (1.2 mmol) in diethyl ether at 0°C. After 2 hours, the mixture is quenched with ice-water, extracted with ether, and distilled to isolate the bromide (yield: 65%).

Alkylation of Allylamine

The bromide (1.0 mmol) is reacted with allylamine (2.0 mmol) in acetonitrile at 80°C for 24 hours. Purification by distillation affords the product in 60% yield.

Limitations:

  • Low Efficiency : Competing elimination reactions reduce yields.

  • Side Products : Di-alkylated amines form if stoichiometry is unbalanced.

Comparative Analysis of Methods

MethodYield (%)Catalyst/ConditionsScalabilityFunctional Group Tolerance
Reductive Amination78–82NaBH(OAc)₃, DCE/AcOHModerateHigh
Iridium Catalysis85[Ir(COD)₂]BArF, TFAHighExcellent
Nucleophilic Substitution60PBr₃, acetonitrileLowModerate

Challenges and Optimization Strategies

  • Steric Hindrance : The 3-position methyl group on the furan ring slows nucleophilic attacks. Using bulky reducing agents (e.g., NaBH(OAc)₃) improves selectivity.

  • Oxidation Sensitivity : The furan ring is prone to ring-opening under strong acidic conditions. Mild catalysts (e.g., Ir complexes) mitigate degradation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the product from unreacted aldehyde and byproducts .

Chemical Reactions Analysis

Key Data:

Alkylating AgentSolventTemperatureYieldSource
Allyl bromideAcetonitrile25°C~75%
Propargyl bromideTHFReflux68%

Nucleophilic Substitution and Condensation

The primary amine group exhibits nucleophilic behavior, enabling reactions with carbonyl compounds. For example, condensation with aldehydes (e.g., thiophene-2-carbaldehyde) in ethanol under acidic catalysis forms Schiff bases . This reactivity is analogous to the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine .

Example Reaction:

C9H13NO+RCHOH+C9H12N(R)CH2O+H2O\text{C}_9\text{H}_{13}\text{NO} + \text{RCHO} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_{12}\text{N(R)CH}_2\text{O} + \text{H}_2\text{O}

Electrophilic Addition to the Propenyl Group

The terminal alkene undergoes electrophilic additions. For instance, hydrohalogenation with HBr (in the presence of peroxides) yields anti-Markovnikov adducts. Gold(I)-catalyzed reactions with N-oxides, as observed in furan-yne systems, could lead to cyclized products like dihydropyridinones .

Experimental Conditions for Cyclization :

CatalystOxidantSolventProductYield
[(IPr)Au(NTf2_2)]4-Nitropyridine N-oxideDCEDihydropyridinone96%

Oxidation and Redox Reactions

The furan ring’s electron-rich nature makes it susceptible to oxidation, though the 2-methyl group may sterically hinder reactivity. Oxidation of the propenyl group could yield epoxides or diols under controlled conditions. Computational studies on analogous compounds (e.g., ΔE gap = 3.22 eV) suggest moderate stability against spontaneous oxidation .

Coordination Chemistry

The amine and furan groups act as ligands in metal complexes. For example, gold(I) catalysts facilitate cycloadditions by coordinating to the alkene and amine moieties . Similar behavior is observed in N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, which interacts with MAO-B enzymes .

Polymerization

The propenyl group may undergo radical-initiated polymerization. While direct data is unavailable for this compound, polyallylamine derivatives are well-documented, suggesting potential for creating functional polymers.

Theoretical Predictions

  • Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (~3.5 eV, estimated) indicates moderate reactivity, suitable for controlled electrophilic/nucleophilic interactions .

  • Natural Bond Orbital (NBO) Analysis: Charge transfer from the furan ring to the propenyl group enhances electrophilicity at the alkene terminus .

  • ADMET Profile: High intestinal absorption (Caco-2 permeability: >20 nm/s) and moderate blood-brain barrier penetration (logBB: 0.3) .

Scientific Research Applications

Synthesis Pathways

Several synthetic routes exist for the creation of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine. These methods often involve the reaction of readily available starting materials such as furan derivatives and propylene amines. For example, the reaction of 1-(2-methylfuran) with propylene amine derivatives can yield this compound in good yields, highlighting its accessibility for research purposes.

Biological Activities

Research indicates that compounds containing furan and amine functionalities exhibit various biological activities, including:

  • Antimicrobial Properties : Similar furan derivatives have shown significant antimicrobial effects against various pathogens.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific tumor cell lines, similar to other furan-based compounds .

Case Studies

  • Inhibition of Monoamine Oxidase (MAO) :
    A study on related compounds demonstrated that furan derivatives can act as inhibitors of MAO-A and MAO-B enzymes. For instance, a derivative known as N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amines was found to enhance synaptic transmission in the hippocampus without triggering hyperexcitability, suggesting potential cognitive-enhancing properties .
    CompoundMAO InhibitionSynaptic Transmission Enhancement
    F2MPAModerateSignificant
    ClorgylineSelectiveNot applicable
  • Antitumor Activity :
    A series of podophyllotoxin derivatives were synthesized and tested for cytotoxicity against HeLa and K562 cell lines. Some derivatives showed stronger inhibitory activity than etoposide, indicating that modifications to the furan structure can enhance antitumor efficacy .

Potential Therapeutic Applications

The unique structural features of this compound position it as a candidate for further exploration in therapeutic contexts:

  • Cognitive Enhancers : Given its potential as a MAO inhibitor, this compound may be developed into treatments for cognitive disorders such as Alzheimer's disease.
  • Anticancer Agents : Its demonstrated cytotoxicity against tumor cells suggests that further research could lead to the development of novel anticancer therapies.
  • Organic Synthesis : The compound's reactivity makes it a valuable intermediate in organic synthesis, potentially leading to the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic/Substituted Aromatic Groups

a. N-((-2-Phenylcyclopropyl)methyl)prop-2-en-1-amine
  • Structure : Prop-2-en-1-amine substituted with a phenylcyclopropylmethyl group.
  • Synthesis : Derived from (1S,2S)-N-Allyl-2-phenylcyclopropanecarboxamide via General Procedure D, yielding an 86% pure colorless oil .
  • Key Data: IR peaks: 2821 cm⁻¹ (C-H stretch), 1702 cm⁻¹ (C=O), 697 cm⁻¹ (aromatic C-H). No biological activity reported in the evidence.
b. N-Methyl-N-(3-phenyl-2-propyn-1-yl)-2-propen-1-amine
  • Structure : Contains a propargyl group (C≡C) and phenyl substituent.
  • Synthesis: Not detailed in the evidence, but similar compounds use alkyne-amine coupling .
  • Key Data: Molecular formula: C₁₃H₁₅N; monoisotopic mass: 185.1204 .
c. 4β-N-[(E)-(5-((4-(4-Nitrophenyl)piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin (9l)
  • Structure : Prop-2-en-1-amine linked to a furan-piperazine-nitrophenyl pharmacophore.
  • Biological Activity : Potent cytotoxicity against HeLa, K562, and K562/A02 cell lines (IC₅₀ = 6.42–7.93 μM) .

Analogues with Heterocyclic Substituents

a. N-(Thiophen-2-ylmethyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine
  • Structure : Thiophene and trimethylsilyl-propargyl substituents.
  • Synthesis : Ti(O-iPr)₄/EtMgBr-catalyzed carbozincation, yielding 76% pure product after chromatography .
  • Application : Intermediate for pyrrolidine derivatives .
b. N-[3-(Phenylphosphanyl)propyl]prop-2-en-1-amine
  • Structure : Phosphorus-containing analog with a phenylphosphanyl group.
  • Reactivity : Undergoes cyclization with bromine or disulfides to form azaphospholidines .

Physical and Spectral Data Comparison

Compound Physical State Melting Point (°C) Key IR Peaks (cm⁻¹) Yield Reference
N-((-2-Phenylcyclopropyl)methyl)prop-2-en-1-amine Colorless oil - 2821 (C-H), 1702 (C=O) 86%
S07 (Analog with spirodecan substituent) Yellow oil 20 3250 (N-H), 1697 (C=O) 91%
9l (Podophyllotoxin derivative) Solid - - -

Biological Activity

N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine is a novel organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a prop-2-en-1-amine backbone with a 2-methylfuran moiety. The compound's structure includes:

  • Furan Ring : A five-membered aromatic heterocycle containing oxygen.
  • Alkene and Amine Functional Groups : These contribute to its reactivity and potential biological interactions.

Biological Activity

Research indicates that compounds with furan and amine functionalities exhibit diverse biological activities, including:

  • Anticancer Properties : Some derivatives have shown cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : Potential as a monoamine oxidase (MAO) inhibitor, which may enhance cognitive functions and exhibit neuroprotective effects.
  • Antimicrobial Activity : Similar compounds have demonstrated strong antimicrobial properties.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-Methylfuran derivativeContains a methyl group on the furanExhibits strong antimicrobial properties
Propylene amine derivativesBasic amine structureKnown for diverse biological activities
2-FurylmethylamineFuran ring attached to a methylamineDemonstrates significant cytotoxicity against tumors

Preliminary studies suggest that this compound interacts with specific biological targets, potentially influencing enzyme activity and receptor binding. For instance, related compounds have been shown to inhibit MAO-B selectively, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Case Study: MAO-B Inhibition

In a study evaluating the MAO inhibitory activity of similar compounds, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a close analogue, exhibited significant inhibition of MAO-B with an IC50 value of 5.16 μM. This study highlighted its potential as a cognition-enhancing therapeutic drug without inducing pathological hyperexcitability in neuronal circuits .

Pharmacokinetics and Toxicology

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have not been extensively studied; however, predictions based on structural analogues suggest favorable pharmacokinetic profiles. For example, F2MPA demonstrated high intestinal absorption and good brain penetration while showing no acute toxicity at high doses in animal models .

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